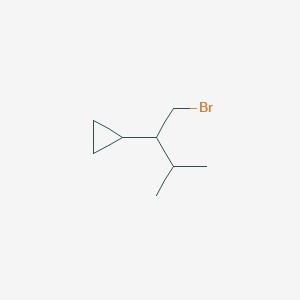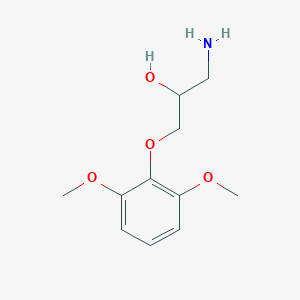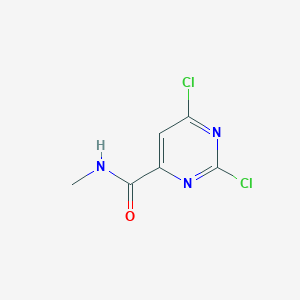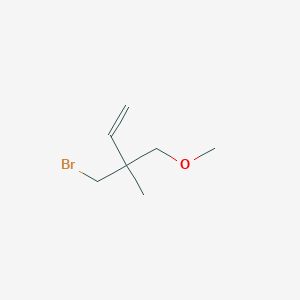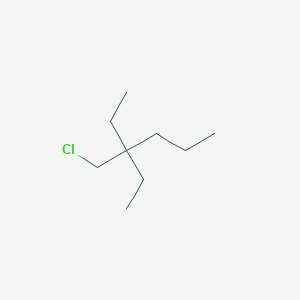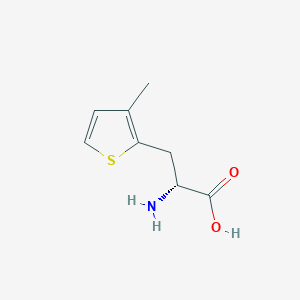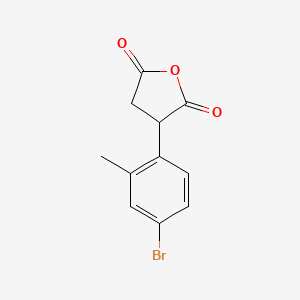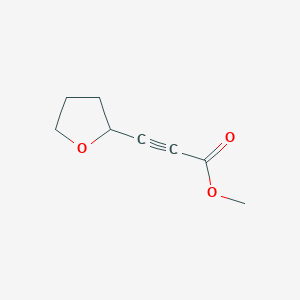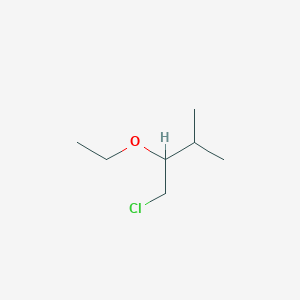
1-Chloro-2-ethoxy-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-ethoxy-3-methylbutane is an organic compound that belongs to the class of alkyl halides. It is characterized by the presence of a chlorine atom, an ethoxy group, and a methyl group attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-2-ethoxy-3-methylbutane can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-3-methylbutanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2-ethoxy-3-methylbutanol+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the chlorination of 2-ethoxy-3-methylbutane using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-ethoxy-3-methylbutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of the chlorine atom with a nucleophile. Common nucleophiles include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and cyanide ions (CN⁻).
Elimination (E2): In the presence of a strong base, this compound can undergo elimination to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 2-ethoxy-3-methyl-1-butene.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium methoxide (NaOMe), and sodium cyanide (NaCN). The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are commonly used. The reactions are often conducted at elevated temperatures to facilitate the elimination process.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as 2-ethoxy-3-methylbutanol, 2-ethoxy-3-methylbutyl cyanide, or 2-ethoxy-3-methylbutyl ether can be formed.
Elimination: The major product is typically 2-ethoxy-3-methyl-1-butene.
Aplicaciones Científicas De Investigación
1-Chloro-2-ethoxy-3-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications may involve the use of this compound as a building block for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-ethoxy-3-methylbutane in chemical reactions typically involves the formation of a transition state where the chlorine atom is replaced by a nucleophile or eliminated to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-methylbutane: Similar in structure but lacks the ethoxy group.
1-Chloro-2-methylbutane: Similar in structure but lacks the ethoxy group and has a different position for the chlorine atom.
2-Chloro-2-methylbutane: Similar in structure but has the chlorine atom on a different carbon.
Uniqueness
1-Chloro-2-ethoxy-3-methylbutane is unique due to the presence of both an ethoxy group and a chlorine atom on the butane backbone. This combination of functional groups imparts distinct reactivity and makes it a versatile compound for various chemical transformations.
Propiedades
Fórmula molecular |
C7H15ClO |
|---|---|
Peso molecular |
150.64 g/mol |
Nombre IUPAC |
1-chloro-2-ethoxy-3-methylbutane |
InChI |
InChI=1S/C7H15ClO/c1-4-9-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
OSSIDVGNJBSRPD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



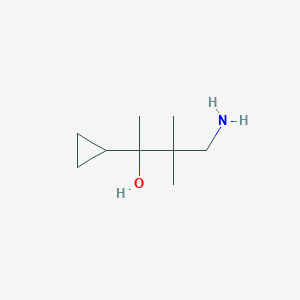
![1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol](/img/structure/B13174194.png)
